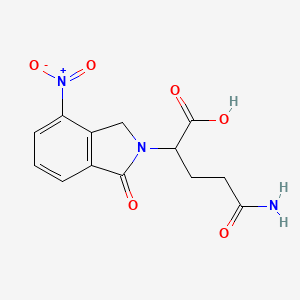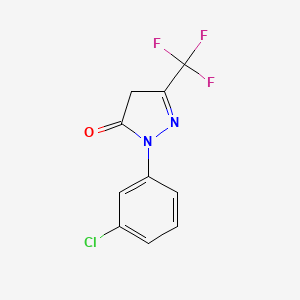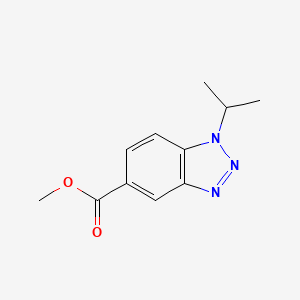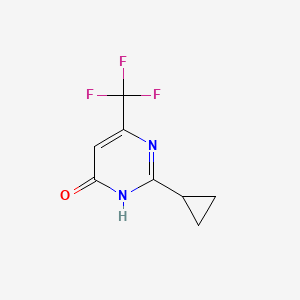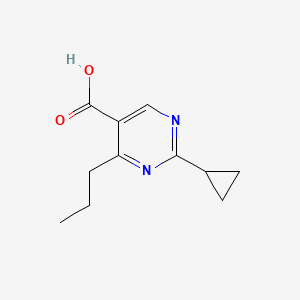
2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid
Overview
Description
“2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O2 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) and the InChI key is WWUXGTVYEKCPJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.16 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
The cyclopropyl group, a common feature in various compounds including 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, is known for its unique chemical reactivity due to the strain in the three-membered ring. This strain leads to interesting reactivity patterns, making cyclopropyl-containing compounds valuable in synthetic chemistry. For instance, the cyclopropenation of diethoxypropyne with methyl diazoacetate in the presence of specific catalysts results in cyclopropenecarboxylates, which can be hydrogenated to cis-cyclopropanes. These intermediates are versatile in the synthesis of complex molecules, including dehydroamino acids and divinylcyclopropanes, which are key in producing natural products like dictyopterene C′ (Imogaı̈ et al., 1998).
Biological Activity
Cyclopropyl groups are also significant in medicinal chemistry due to their biological activities. Compounds with cyclopropyl groups have been explored for various biological activities, including herbicidal and fungicidal properties. For example, certain N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives exhibit notable herbicidal and fungicidal activities, highlighting the potential of cyclopropyl-containing compounds in developing new agrochemicals (Tian et al., 2009).
Pharmaceutical Development
In the pharmaceutical domain, the cyclopropyl group's unique structural feature has been exploited to enhance the pharmacokinetic properties of therapeutic agents. For example, fluoronaphthyridines containing cycloalkylamino groups, such as cyclopropyl, have been synthesized and tested for their antibacterial activities. Specific modifications in these structures have led to compounds with promising therapeutic potential (Bouzard et al., 1992).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-4-propylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-9-8(11(14)15)6-12-10(13-9)7-4-5-7/h6-7H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFZCXRFAVXDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)
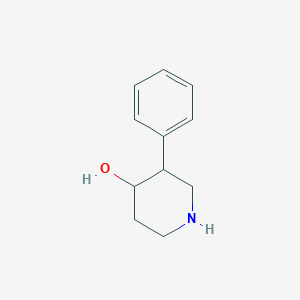
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)

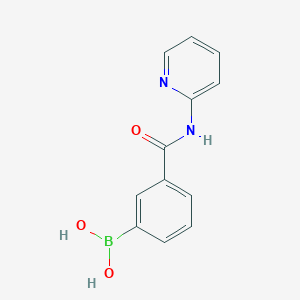
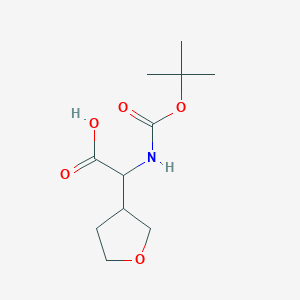
![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)
